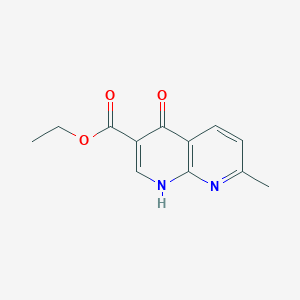
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Cat. No. B077524
Key on ui cas rn:
13250-96-9
M. Wt: 232.23 g/mol
InChI Key: KPXWNJGVBKCXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08236950B2
Procedure details


The product from Example 7b (1.0 g, 4.30 mmol) was reacted with 12 mL of POCl3 for 4 h following the procedure from Example 7d giving the title compound as a brownish-pink solid (619 mg, 57%).


Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[N:10][C:11]([CH3:17])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:20]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[C:11]([CH3:17])[N:10]=2)=[O:5])[CH3:2]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C=NC2=NC(=CC=C2C1Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 619 mg | |
| YIELD: PERCENTYIELD | 57% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
